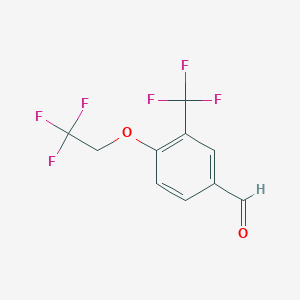

4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “4-(2,2,2-Trifluoroethoxy)-3-trifluoroemethylbenzaldehyde” has been reported. For instance, the synthesis of 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives involved varying the functional group at the N-terminal of the benzimidazole by different L-amino acids . Another study described an electrochemical iodine(III)-mediated cyclisation reaction for the synthesis of 4-(2,2,2-trifluoroethoxy)isochroman-1-ones .Molecular Structure Analysis

The molecular structure of compounds similar to “4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde” has been studied. For example, substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were synthesized and their molecular structures were confirmed by single-crystal X-ray diffraction analyses .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde” have been studied. For instance, the 2,2,2-trifluoroethoxy group was described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides, providing improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde” have been analyzed. For instance, the acidity of isomers of (trifluoromethoxy)phenylboronic acids was evaluated by both spectrophotometric and potentiometric titrations .Scientific Research Applications

Fluorinated Polyaminals for CO2 Adsorption

Research indicates that fluorinated compounds, such as those derived from monoaldehyde compounds including 4-trifluoromethylbenzaldehyde, have been utilized to create microporous polyaminal networks. These networks exhibit increased surface areas and enhanced CO2 adsorption capabilities due to the polar C-F bond and nitrogen-rich skeleton, suggesting potential applications in gas separation and storage technologies (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Synthesis of Fluorinated Benzaldehydes

A practical process for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde and phenols has been developed. This method highlights the versatility of fluorinated benzaldehydes in facilitating the introduction of various substituents, pointing towards their utility in synthetic chemistry and materials science (D. Gryko et al., 2008).

Conformational Preferences of Fluoroaldehydes

Investigations into the conformational preferences of fluoroaldehyde groups, including those in 2-trifluoromethylbenzaldehyde, reveal significant insights into molecular structure and interactions. Such studies have implications for understanding molecular behavior in various solvents and could inform the design of fluorinated compounds with specific physical and chemical properties (T. Schaefer, S. Salman, & T. A. Wildman, 1980).

Safety And Hazards

Future Directions

Future research could focus on exploring the potential applications of “4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde” and similar compounds. For instance, a study synthesized 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives and evaluated them as potential candidates for anti-cancer and anti-diabetic agents . Another study described the 2,2,2-trifluoroethoxy group as an alternative leaving group for hydrolytically unstable heteroaryl chlorides, suggesting potential applications in the synthesis of new compounds .

properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)5-18-8-2-1-6(4-17)3-7(8)10(14,15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDDOPGRARIFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethoxy)-3-trifluoromethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)

![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)

amine](/img/structure/B1399703.png)

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)

![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)